molecular formula C9H7NO2 B2418953 Methyl 2-ethynylisonicotinate CAS No. 1256810-92-0

Methyl 2-ethynylisonicotinate

Cat. No.: B2418953
CAS No.: 1256810-92-0
M. Wt: 161.16
InChI Key: DHTZKPJQSJWDRT-UHFFFAOYSA-N
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Description

Methyl 2-ethynylisonicotinate is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol It is a derivative of isonicotinic acid, featuring an ethynyl group at the 2-position and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-ethynylisonicotinate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-((trimethylsilyl)ethynyl)isonicotinate with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0°C, followed by the addition of sodium bicarbonate in ethyl acetate . This reaction yields this compound with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective deprotection steps to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethynylisonicotinate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions at the isonicotinic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted isonicotinic derivatives.

Scientific Research Applications

Methyl 2-ethynylisonicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-ethynylisonicotinate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-ethynylisonicotinate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties compared to other isonicotinates and nicotinates.

Properties

IUPAC Name

methyl 2-ethynylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTZKPJQSJWDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-((trimethylsilyl)ethynyl)isonicotinate (I125) (8.00 g, 34.2 mmol) in THF (150 mL) was added TBAF (1.0 M in THF) (51.4 mL, 51.4 mmol) at 0° C. The resulting solution was allowed to warm to room temperature at which stirring was continued for 1 hour. The reaction mixture was diluted with ethyl acetate (50 mL) and washed with 10% NaHCO3 (50 mL). The organic layer was dried (MgSO4) and evaporated under reduced pressure to give a dark brown/black residue. The residue was adsorbed onto silica gel and purified by chromatography (SiO2, 0-20% ethyl acetate/petroleum benzine 40-60° C.) to give the title compound (I126) (4.5 g, 81%) as a yellow solid; 1H NMR (400 MHz, CDCl3) δ 8.73 (dd, J=5.1, 0.9 Hz, 1H), 8.01 (dd, J=1.5, 0.9 Hz, 1H), 7.80 (dd, J=5.1, 1.6 Hz, 1H), 3.95 (s, 3H), 3.22 (s, 1H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
51.4 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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